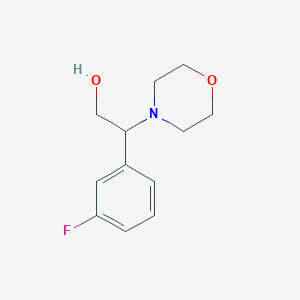

2-(3-Fluorophenyl)-2-morpholinoethanol

Description

Significance of Morpholine (B109124) Scaffold in Drug Discovery

The morpholine ring, a heterocyclic chemical compound, is a cornerstone in the development of new drugs.

The morpholine scaffold is considered a "privileged pharmacophore" in medicinal chemistry. nih.govsci-hub.se This distinction is due to its recurring presence in a multitude of bioactive compounds and approved drugs, demonstrating its versatility and importance. nih.govresearchgate.net The ability of the morpholine moiety to interact with various biological targets has propelled its use in the creation of lead compounds with a wide spectrum of therapeutic applications. nih.govjchemrev.com

The inclusion of a morpholine ring in a molecule can significantly influence its biological activity and pharmacokinetic properties. nih.govsci-hub.senih.gov This is attributed to several factors:

Improved Physicochemical Properties: Morpholine can enhance a compound's solubility and provide a balanced lipophilic-hydrophilic character, which is crucial for drug absorption and distribution. nih.govsci-hub.se

Enhanced Binding Affinity: The morpholine ring can participate in various molecular interactions, including hydrogen bonding, which can lead to increased binding affinity and potency. nih.govresearchgate.net

Metabolic Stability: The presence of the morpholine nucleus can improve the metabolic stability of a drug, a critical factor in determining its duration of action. nih.govresearchgate.net

Numerous studies have demonstrated that incorporating a morpholine moiety can lead to compounds with improved drug-like properties and better pharmacokinetic profiles. nih.gov

Importance of Fluorine Substitution in Pharmaceutical Design

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to optimize various molecular properties. tandfonline.comresearchgate.net

The high electronegativity of fluorine significantly alters the electronic properties of a molecule. tandfonline.comijfans.org This can lead to:

Altered pKa: Fluorine can modify the acidity or basicity of nearby functional groups, which can influence a drug's pharmacokinetic properties and binding affinity. bohrium.com

Enhanced Molecular Interactions: Fluorine can participate in electrostatic and hydrogen-bond interactions, which can increase the drug's activity by improving its interaction with the target receptor. benthamdirect.com

The substitution of hydrogen with fluorine can confer several advantages to a drug candidate:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes like Cytochrome P450. tandfonline.comnih.gov This can prolong the drug's therapeutic effect. nih.gov

Improved Membrane Permeability: The increased lipophilicity resulting from fluorine substitution can enhance a drug's ability to cross cell membranes. tandfonline.combenthamdirect.com

Structural Relevance of 2-(3-Fluorophenyl)-2-morpholinoethanol

The chemical structure of this compound combines the advantageous features of both the morpholine scaffold and fluorine substitution. The morpholine ring provides a proven framework for biological activity and favorable pharmacokinetics. The fluorine atom, positioned on the phenyl ring, is anticipated to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to increased potency and a more desirable drug profile. The specific placement of the fluorine at the 3-position of the phenyl ring can influence the molecule's conformation and interactions with its biological target.

Research Findings

While specific research findings on this compound are not extensively available in the public domain, the well-documented properties of its core components—the morpholine scaffold and fluorinated phenyl group—provide a strong basis for its potential in medicinal chemistry. The following table summarizes the general properties of related and foundational compounds.

Table 1: Properties of Related Chemical Moieties

| Chemical Moiety | Key Properties in Drug Discovery |

| Morpholine | Privileged pharmacophore, improves solubility and metabolic stability, enhances binding affinity. nih.govsci-hub.senih.govnih.govsci-hub.seresearchgate.net |

| Fluorine (in drug molecules) | Increases metabolic stability, enhances membrane permeability, modulates electronic properties and pKa, can increase binding affinity. tandfonline.comresearchgate.netijfans.orgbohrium.combenthamdirect.comnih.gov |

| 2-Morpholinoethanol (B138140) | A primary alcohol and tertiary amino compound, used as a chemical intermediate. chemicalbook.comnih.gov |

| 2-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethanol | A related fluorinated compound with a defined chemical structure. nih.gov |

Hybrid Scaffold Design Principles

Hybrid scaffold design is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophoric units to create a single molecule. jocpr.com This approach can lead to compounds with improved affinity and efficacy, a modified selectivity profile, and better pharmacokinetic and pharmacodynamic properties compared to the parent molecules. The design of such hybrids requires careful consideration of the constituent parts and the linker that joins them to ensure that the desired biological activities are retained or enhanced. The goal is to create a monotherapy agent from a combination therapy concept, resulting in a single molecule with a unified pharmacokinetic profile.

Hybrid scaffolds can be constructed from various biomaterials, including both natural and synthetic polymers, to achieve improved mechanical properties and enhanced biological activity. researchgate.net The architecture of these scaffolds, including pore size, degradation rate, and surface chemistry, is a critical consideration in their design. researchgate.net

Rationale for the Fluorophenyl and Morpholinoethanol (B8693651) Moieties

The fluorophenyl group is a common feature in modern pharmaceuticals. The incorporation of a fluorine atom onto a phenyl ring can have profound effects on a molecule's metabolic stability and physicochemical properties. Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, influencing how the molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. The presence of fluorine can also modulate lipophilicity, which is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these two moieties in this compound represents a rational approach to drug design, aiming to create a molecule with enhanced metabolic stability, favorable pharmacokinetics, and potent biological activity. The structure-activity relationships of related compounds, such as those with bis(4-fluorophenyl)methyl groups, have been studied to understand the impact of such substitutions on target affinity and selectivity. nih.govnih.gov Similarly, the synthesis and biological evaluation of various morpholine-containing compounds have demonstrated the significant contribution of this scaffold to the pharmacological activity of the resulting molecules. researchgate.netnih.gov

Chemical Compound Data

| Property | Value | Source |

| Compound Name | 2-Morpholinoethanol | |

| Synonyms | 4-(2-Hydroxyethyl)morpholine, N-(2-Hydroxyethyl)morpholine | nih.gov |

| Molecular Formula | C6H13NO2 | nih.gov |

| Molecular Weight | 131.17 g/mol | nih.gov |

| Appearance | Transparent colorless to yellow liquid | |

| Primary Use | Organic chemical synthesis intermediate |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-2-morpholin-4-ylethanol |

InChI |

InChI=1S/C12H16FNO2/c13-11-3-1-2-10(8-11)12(9-15)14-4-6-16-7-5-14/h1-3,8,12,15H,4-7,9H2 |

InChI Key |

MJRUMHSNKFLFLN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CO)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2 3 Fluorophenyl 2 Morpholinoethanol and Analogues

General Strategies for Morpholinoethanol (B8693651) Synthesis

The creation of the morpholinoethanol backbone is a critical first step, relying on established chemical reactions to form both the precursor molecules and the heterocyclic morpholine (B109124) ring system.

Approaches to 2-Morpholinoethanol (B138140) Precursors

The synthesis of 2-morpholinoethanol, a key precursor, is well-documented. guidechem.comchemicalbook.comnih.gov It is a primary alcohol and a tertiary amino compound where an ethanol (B145695) group is attached to the nitrogen atom of a morpholine ring. chemicalbook.comnih.gov A common and straightforward method for its preparation involves the alkylation of morpholine with a two-carbon electrophile bearing a hydroxyl group or its precursor.

One prevalent synthetic route is the reaction of morpholine with 2-chloroethanol. guidechem.com This reaction is typically conducted in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile. guidechem.com The base neutralizes the hydrochloric acid formed during the reaction, driving the nucleophilic substitution forward. Another widely used method is the ring-opening of ethylene (B1197577) oxide by morpholine. guidechem.com This process is often facilitated by a base to promote the reaction. guidechem.com

A detailed example of the synthesis of 2-morpholinoethanol involves refluxing a mixture of 2-bromoethanol (B42945) and morpholine with potassium carbonate in acetonitrile. guidechem.com This method has been reported to yield the product in high purity. guidechem.com Alternative approaches include the reaction of morpholine with ethylene glycol in the presence of a ruthenium catalyst, which has been shown to produce hydroxyethylmorpholine in high yield.

These precursors are essential building blocks for more complex derivatives. For instance, 4-(2-Hydroxyethyl)morpholine has been utilized in the preparation of ester prodrugs of naproxen. chemicalbook.com The fundamental structure of 2-morpholinoethanol is that of an ethanol molecule where one of the methyl hydrogens is substituted with a morpholin-4-yl group. chemicalbook.comnih.gov

Alkylation and Cyclization Routes to Morpholine Ring Systems

The formation of the morpholine ring itself can be achieved through various cyclization strategies. These methods often involve the intramolecular cyclization of a difunctional acyclic precursor. For example, the reaction of an amino alcohol with a dihaloethane can lead to the formation of the morpholine ring.

More advanced methods for constructing substituted morpholine rings have also been developed. For instance, a base-catalyzed cascade reaction of tosyl-oxazetidine with α-formyl esters can yield morpholine hemiaminals. acs.org These intermediates can then be further elaborated to create highly substituted and conformationally rigid morpholines. acs.org This approach offers a high degree of control over the substitution pattern of the morpholine ring. acs.org

Introduction of the Fluorophenyl Moiety

The incorporation of a fluorophenyl group into the target molecule requires the synthesis of appropriate fluorinated building blocks and subsequent coupling to the morpholine-containing fragment.

Synthesis of Fluorinated Phenyl Building Blocks

The presence of fluorine atoms in organic molecules can significantly alter their biological properties, making the synthesis of fluorinated building blocks a key area of research. anr.frtandfonline.com Several methods exist for introducing fluorine into a phenyl ring.

One common strategy is nucleophilic aromatic substitution on a chlorinated aromatic precursor using a fluoride (B91410) source. anr.fr Catalytic systems are often employed to facilitate this transformation. anr.fr Another approach involves the direct C-H fluorination of aromatic compounds, although this can sometimes lead to issues with regioselectivity. tandfonline.com

Halofluorination of alkenes is another valuable method, where an alkene is treated with a halogen cation source and a nucleophilic fluoride source to generate a vicinal halofluoride. beilstein-journals.orgnih.gov These intermediates can be further transformed into various fluorinated compounds. beilstein-journals.orgnih.gov Deoxyfluorination, which involves the replacement of a hydroxyl group with fluorine, is another important technique. beilstein-journals.orgnih.gov

For the synthesis of 2-(3-Fluorophenyl)-2-morpholinoethanol, a key intermediate would be a 3-fluorophenyl derivative that can react with the morpholinoethanol portion. This could be, for example, a 3-fluorophenyloxirane or a 2-bromo-1-(3-fluorophenyl)ethan-1-one. The synthesis of such building blocks often starts from commercially available fluorinated aromatic compounds like 3-fluoroaniline (B1664137) or 3-fluorobenzaldehyde.

Coupling Reactions for Aryl-Morpholine Linkages

The connection of the aryl group to the morpholine nitrogen is typically achieved through N-arylation reactions. The Buchwald-Hartwig cross-coupling reaction is a powerful and widely used method for this purpose. rsc.org This reaction employs a palladium catalyst and a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. rsc.org For instance, the reaction of morpholine with an aryl halide like 1-bromo-3-fluorobenzene (B1666201) in the presence of a palladium catalyst and a base would yield N-(3-fluorophenyl)morpholine.

Copper-catalyzed Ullmann coupling reactions are another classic method for forming C-N bonds between aryl halides and amines. researchgate.net While these reactions often require harsher conditions than their palladium-catalyzed counterparts, they remain a viable option. researchgate.net More recently, manganese-catalyzed cross-coupling reactions have been developed as a more cost-effective and convenient alternative for the N-arylation of aliphatic amines with aryl halides. researchgate.net

Visible light-driven photocatalysis has also emerged as a mild and efficient method for C-N cross-coupling reactions between aryl halides and amines, including morpholine. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers of this compound, which contains a chiral center at the carbon bearing the hydroxyl and fluorophenyl groups, requires stereoselective synthetic methods. 1,2-amino alcohols are important structural motifs, and numerous strategies have been developed for their enantioselective synthesis. organic-chemistry.orgorganic-chemistry.orgdiva-portal.orgscilit.com

One major approach is the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or a chiral catalyst. Another powerful strategy is the asymmetric aminohydroxylation of alkenes, which introduces both the amino and hydroxyl groups in a stereocontrolled manner.

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules. youtube.comyoutube.com For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions to create chiral β-hydroxy carbonyl compounds, which can be further converted to amino alcohols. youtube.com

For the synthesis of chiral 2-aryl-2-morpholinoethanol analogues, a key step would be the enantioselective addition of an organometallic reagent to an α-amino aldehyde or the asymmetric addition of an amine to an epoxide. For example, the enantioselective opening of a styrene (B11656) oxide derivative with morpholine, catalyzed by a chiral catalyst, could provide a route to enantiomerically enriched 2-morpholino-1-phenylethanol (B1595707) derivatives. The stereocontrolled construction of the vicinal amino alcohol moiety is paramount and can be guided by either substrate control, reagent control, or the use of a chiral auxiliary. diva-portal.org

Recent advances in catalysis have enabled highly enantioselective methods for creating vicinal amino alcohols. organic-chemistry.orgacs.org For example, copper-catalyzed reductive coupling of ketones with amino-substituted allylmetal reagents and chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines provide efficient routes to chiral 1,2-amino alcohols. organic-chemistry.orgacs.org Such methods could be adapted for the synthesis of specific enantiomers of this compound.

Enantioselective Synthesis Techniques

Achieving high enantiopurity is critical for developing effective therapeutic agents. Several strategies have been developed for the synthesis of chiral 1,2-amino alcohols and related morpholine structures. acs.org

One of the most effective methods for generating chiral amino alcohols is the asymmetric hydrogenation or transfer hydrogenation of precursor ketones. acs.org For analogues of this compound, this would involve the asymmetric reduction of an α-morpholino ketone. Catalytic systems employing ruthenium or rhodium complexes with chiral ligands are commonly used for this purpose. acs.org For instance, the asymmetric transfer hydrogenation of α-amino ketone HCl salts can produce chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivities. acs.org

Another powerful strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines. researchgate.netsemanticscholar.orgrsc.org This method, using a bisphosphine-rhodium catalyst, allows for the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. researchgate.netsemanticscholar.orgrsc.org The hydrogenated products can then be transformed into key intermediates for bioactive compounds. semanticscholar.org

Below is a table summarizing the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, which serves as a model for the synthesis of chiral analogues.

| Substrate | Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1f | 4-CF3C6H4 | 2f | >99 | 94 | researchgate.net |

| 1l | 4-MeOC6H4 | 2l | >99 | 94 | researchgate.net |

| 1m | 2-Naphthyl | 2m | >99 | 99 | researchgate.net |

| 1n | 2-Thienyl | 2n | >99 | 99 | researchgate.net |

| 1o | 3-Thienyl | 2o | >99 | 99 | researchgate.net |

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines. researchgate.net

Additionally, resolution of a racemic mixture of (±)-2-amino-1-phenylethanol using a chiral resolving agent like di-O-p-toluoyltartaric acid has been shown to be an effective method for obtaining the optically pure substance. acs.org This approach could be adapted for the resolution of racemic this compound.

Diastereoselective Control in Compound Formation

When additional stereocenters are introduced into the morpholine ring or its substituents, controlling the diastereoselectivity of the reaction becomes paramount. Recent advancements have provided novel methods for achieving high diastereoselectivity in the synthesis of substituted morpholines.

A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines from readily available starting materials with high yields and stereoselectivity. nih.gov This method can create diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov Another approach involves the diastereoselective synthesis of 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. nih.gov The observed diastereoselectivity in these reactions is often governed by the minimization of steric strain and by stereoelectronic effects like the anomeric effect. nih.gov For example, the reaction of a morpholine hemiaminal with TMSCN can proceed with formal stereoretentive nucleophilic substitution to yield a trans product, a conformation that minimizes pseudo A1,3 strain between the substituents. nih.gov

Derivatization Strategies for Structural Modification

The morpholine moiety is considered a privileged scaffold in medicinal chemistry, often improving properties like solubility and metabolic stability. nih.govresearchgate.netresearchgate.net Modifying the core structure of this compound at its three key regions—the alcohol, the morpholine ring, and the fluorophenyl group—allows for the fine-tuning of its physicochemical and pharmacological properties.

Modification of the Alcohol Functionality

The secondary alcohol group is a key functional handle for derivatization. numberanalytics.comnumberanalytics.com It can participate in hydrogen bonding, which may be crucial for target binding, and provides a site for structural modifications. numberanalytics.comnih.gov

Common derivatization strategies for hydroxyl groups include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. nih.gov This can alter the compound's lipophilicity and metabolic stability.

Etherification: Conversion to ethers by reaction with alkyl halides. This modification can impact hydrogen bonding capacity and steric profile.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield 2-(3-fluorophenyl)-2-morpholinoacetophenone. This changes the geometry and electronic properties of the molecule significantly.

Fluorination: Deoxyfluorination can replace the hydroxyl group with a fluorine atom, which can enhance binding affinity and metabolic stability. hyphadiscovery.com

These modifications are employed to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADMET) profile. digitellinc.com For instance, converting the secondary alcohol to a tertiary alcohol, if synthetically feasible, could improve the metabolic profile by preventing oxidation and slowing glucuronidation due to steric hindrance. nih.govdigitellinc.com

Functionalization of the Morpholine Ring

The morpholine ring is a versatile component that can be readily functionalized, primarily at the nitrogen atom. researchgate.netnih.govwikipedia.org As a secondary amine within the heterocycle, the nitrogen atom is nucleophilic and can undergo various reactions. wikipedia.org

N-Alkylation: This is a common strategy to introduce various alkyl or arylalkyl groups. researchgate.net The reaction of the morpholine nitrogen with alcohols, catalyzed by transition metals, is an efficient method. researchgate.netnih.gov For example, N-alkylation of morpholine with different primary alcohols using a CuO–NiO/γ–Al2O3 catalyst has been studied, showing variable conversion rates depending on the alcohol used. researchgate.netresearchgate.net This highlights how different substituents can be introduced, potentially modulating the compound's properties. researchgate.netresearchgate.net

| Alcohol | Product | Morpholine Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Methanol | N-methylmorpholine | 95.3 | 93.8 | researchgate.net |

| Ethanol | N-ethylmorpholine | 85.2 | 87.5 | researchgate.net |

| n-Propanol | N-propylmorpholine | 65.8 | 82.3 | researchgate.net |

| n-Butanol | N-butylmorpholine | 56.3 | 78.6 | researchgate.net |

Table 2: N-Alkylation of Morpholine with Various Alcohols. researchgate.netresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylmorpholine derivatives. jocpr.com This introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring.

α-Functionalization: More complex strategies allow for the introduction of substituents at the carbon atoms adjacent to the nitrogen (α-position), creating further opportunities for structural diversification. researchgate.net

These modifications can significantly influence a molecule's structure-activity relationship (SAR). nih.gove3s-conferences.orgnih.gov

Substitution Patterns on the Fluorophenyl Group

The fluorophenyl group is a critical component for molecular recognition and can significantly influence a drug's properties. nih.govnih.gov The fluorine atom itself is often essential for fitting into a binding pocket and can improve metabolic stability. nih.gov Altering the substitution pattern on this aromatic ring is a classic medicinal chemistry strategy to probe interactions with a biological target and optimize pharmacokinetics.

Possible modifications include:

Positional Isomerism: Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter the molecule's conformation and electronic distribution, impacting binding affinity. Para-fluorination, in particular, is a common strategy to block metabolic oxidation. nih.gov

Additional Substitution: Introducing other small substituents (e.g., methyl, methoxy (B1213986), chloro) at other positions on the phenyl ring can further refine the electronic and steric properties. nih.gov For example, studies on other complex molecules have shown that adding methoxy or ethyl groups to a phenyl ring can enhance antitumor activity. nih.gov

Ring Variation: Replacing the fluorophenyl group with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) is another avenue for exploring the SAR.

The choice of substituent and its position is guided by the desire to enhance potency, selectivity, and ADMET properties. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 2 Morpholinoethanol Derivatives

Core Scaffold Modifications and Their Impact on Activity

The 2-(3-Fluorophenyl)-2-morpholinoethanol scaffold is comprised of three key components: a morpholine (B109124) ring, a fluorophenyl group, and an ethanol (B145695) linker. Modifications to each of these can profoundly affect the compound's interaction with biological targets.

Role of the Morpholine Ring Conformation

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a common moiety in drug discovery due to its favorable physicochemical properties. Its conformation, typically a chair form, is crucial for orienting substituents and interacting with receptor binding pockets. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. The specific chair conformation adopted by the morpholine ring in this compound derivatives can influence the spatial arrangement of the phenyl and hydroxyl groups, thereby impacting binding affinity and efficacy. The conformational flexibility of the morpholine ring allows it to adapt to the topology of the binding site, which can be a key determinant of biological activity.

Substituent Effects on Pharmacological Activity

The introduction of different substituents at various positions on the this compound scaffold allows for a fine-tuning of its pharmacological profile.

Positional Isomerism of Fluorine on the Phenyl Ring

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a dramatic effect on the compound's activity and selectivity. This is due to the different electronic and steric environments created by the fluorine atom at each position. For instance, a fluorine atom at the ortho position may sterically hinder the rotation of the phenyl ring, forcing it into a specific conformation that could be either favorable or unfavorable for binding. A meta-fluorine, as in the parent compound, will primarily exert an electronic effect, while a para-fluorine could engage in different interactions within the binding pocket compared to the other isomers. Systematic studies comparing the activity of these positional isomers are essential for understanding the optimal substitution pattern for a given biological target.

Modifications at the Ethyl Linker and Alcohol Group

The ethyl linker and the alcohol group are also key sites for modification. Altering the length or rigidity of the ethyl linker can change the distance and orientation between the morpholine and fluorophenyl moieties, which can be critical for optimal interaction with a receptor. The hydroxyl group of the ethanol moiety is a potential hydrogen bond donor and acceptor, and its presence and stereochemistry are often crucial for activity. Esterification or replacement of the alcohol group with other functional groups can significantly alter the compound's binding mode and pharmacological properties.

Stereochemical Aspects of Activity and Selectivity

The carbon atom bearing the hydroxyl and fluorophenyl groups is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. Therefore, the synthesis and biological evaluation of individual enantiomers are critical for understanding the stereochemical requirements for activity and for developing more selective and potent drugs. The determination of the absolute configuration of the more active enantiomer provides valuable information about the three-dimensional structure of the binding site.

Relationship Between Structural Features and Drug-Like Properties

Influence of the 3-Fluorophenyl Group

In derivatives of this compound, the fluorine atom at the 3-position is significant. Halogen atoms, particularly fluorine, are often introduced to block metabolic oxidation at that position, potentially improving the compound's metabolic stability and half-life.

Research on related aromatic compounds shows that the position of the substituent is crucial. Generally, substituents at the 2- and 3-positions of a phenyl ring can have a more pronounced impact on activity compared to those at the 4-position. mdpi.com Modifications to this part of the molecule can fine-tune its electronic and steric profile to enhance desired drug-like characteristics.

Table 1: Impact of Phenyl Ring Modifications on Drug-Like Properties

| Structural Modification | Potential Impact on Drug-Like Properties | Research Context |

|---|---|---|

| Positional Isomers of Fluorine | Shifting the fluorine atom (e.g., to the 2- or 4-position) can alter the electronic distribution and steric profile, affecting receptor binding and metabolic pathways. | Studies on substituted phenyl compounds indicate that positional changes significantly influence biological activity. mdpi.com |

| Introduction of Additional Substituents | Adding small, electron-withdrawing or -donating groups (e.g., methyl, methoxy) could modulate lipophilicity and target affinity. | Introducing substituents like chlorine or methyl groups on the phenyl ring is a common strategy to alter potency and selectivity. mdpi.com |

| Replacement of Fluorine | Replacing fluorine with other halogens (e.g., chlorine) or functional groups (e.g., trifluoromethyl) would substantially change the molecule's lipophilicity and electronic nature, impacting its ADMET profile. | Electron-withdrawing groups like trifluoromethyl have been shown to affect the efficacy of related analogues. mdpi.com |

Influence of the Morpholinoethanol (B8693651) Moiety

The morpholinoethanol portion of the molecule is fundamental to its solubility and ability to form hydrogen bonds, which are critical for target engagement and physicochemical properties. nih.gov This moiety can be divided into the morpholine ring and the ethanol linker, with modifications to either part offering distinct opportunities for optimization.

The Morpholine Ring

The morpholine ring, a saturated heterocycle, generally enhances aqueous solubility and introduces a basic nitrogen atom that can be crucial for receptor interaction. Its conformation and substitution pattern are important for defining the spatial arrangement of the entire molecule.

Table 2: Impact of Morpholine Ring Modifications on Drug-Like Properties

| Structural Modification | Potential Impact on Drug-Like Properties | Research Context |

|---|---|---|

| Ring Substitution | Adding small alkyl groups to the morpholine ring can influence its orientation and interaction with the target, potentially improving selectivity. | In related heterocyclic compounds, substitutions on the ring system are used to optimize binding and functional activity. nih.gov |

| Ring Bioisosteres | Replacing the morpholine ring with other nitrogen-containing heterocycles (e.g., piperazine, thiomorpholine) can significantly alter basicity, lipophilicity, and metabolic stability. | The exchange of a core ring structure for a bioisostere is a standard medicinal chemistry technique to improve pharmacokinetics. nih.govnih.gov |

The Ethanol Linker

The ethanol linker provides spacing and rotational flexibility between the phenyl and morpholine rings. The hydroxyl (-OH) group is a key hydrogen bond donor, contributing to solubility and target binding.

Table 3: Impact of Ethanol Linker Modifications on Drug-Like Properties

| Structural Modification | Potential Impact on Drug-Like Properties | Research Context |

|---|---|---|

| Chain Length Modification | Extending or shortening the ethanol linker (e.g., to a propanol (B110389) or methanol) would change the distance and relative orientation between the two ring systems, affecting how the molecule fits into a binding pocket. | The length of an aliphatic side-chain has been shown to follow a parabolic relationship with potency and efficacy in some classes of compounds. ub.edu |

| Hydroxyl Group Modification | Esterification or etherification of the hydroxyl group would remove a key hydrogen bond donor, increasing lipophilicity and potentially altering the mode of interaction with the target receptor. | Modification of a key functional group, such as a hydroxyl, is a primary method to probe its importance in receptor binding and to modify drug-like properties. nih.gov |

| Introduction of Chirality | The carbon atom bearing the hydroxyl and phenyl groups is a chiral center. Separating enantiomers or diastereomers can lead to compounds with improved selectivity and potency, as biological targets are chiral. | The separation of stereoisomers is often a critical step in drug development, as different isomers can have vastly different pharmacological profiles. nih.govnih.gov |

Pharmacological Profiling and Target Engagement

Identification of Potential Molecular Targets

Comprehensive searches for research pertaining to the molecular targets of 2-(3-Fluorophenyl)-2-morpholinoethanol yielded no specific results. There is no available data from enzyme inhibition studies, receptor modulation investigations, or analyses of signaling pathway perturbations directly involving this compound.

Enzyme Inhibition Studies

No published research could be located that has assessed the inhibitory effects of this compound on any specific enzymes.

Receptor Modulation Investigations

There is currently no available data on the modulatory activity of this compound at any known receptors.

Signaling Pathway Perturbations

Scientific literature lacks any information regarding the impact of this compound on intracellular signaling pathways.

Mechanism of Action Elucidation (MoA)

The mechanism of action for this compound has not been elucidated in any available research. The absence of target identification precludes any detailed understanding of how this compound might exert a pharmacological effect.

Biochemical Characterization of Target Interaction

Without identified molecular targets, no biochemical characterization of the interaction between this compound and any biological molecules has been reported.

Cellular Pathway Analysis

There are no studies available that have analyzed the effects of this compound on cellular pathways.

No Publicly Available Pharmacological Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific pharmacological data was found for the compound this compound.

This absence of information prevents a detailed analysis of its pharmacological profile, including its target engagement, selectivity, and potential for polypharmacology. The requested article, which was to be structured around an in-depth examination of these characteristics, cannot be generated at this time due to the lack of foundational research on this specific molecule.

Information is available for structurally related compounds containing either a morpholinoethanol (B8693651) moiety or a fluorophenyl group. However, the unique combination and arrangement of these chemical features in this compound mean that data from these related molecules cannot be reliably extrapolated to predict its specific pharmacological properties.

Therefore, the creation of a scientifically accurate and data-driven article as per the requested detailed outline is not feasible until primary research on the bioactivity of this compound is conducted and published.

Subject: Analysis of "this compound"

A comprehensive search of publicly available scientific literature and databases has revealed no specific preclinical pharmacological data for the chemical compound "this compound". Consequently, information regarding its in vitro efficacy, including cell-based and functional assays, as well as its evaluation in in vivo models for any specific pharmacological effects, is not available.

There are no research findings, data tables, or detailed studies to populate the requested article structure. The scientific community has not published any preclinical evaluations that would allow for a discussion of its biological activity, target engagement, or efficacy in disease-relevant animal models. Therefore, the generation of an article based on the provided outline is not possible at this time.

Preclinical Pharmacological Evaluation

Preclinical Studies

Comprehensive preclinical investigation of a novel compound is fundamental to characterizing its pharmacological profile before any consideration of clinical development. youtube.com The experimental design for a substance like 2-(3-Fluorophenyl)-2-morpholinoethanol, for which specific public data is not available, would hypothetically follow established protocols for novel psychoactive substances (NPS). nih.gov These studies are designed to elucidate the mechanism of action, potential therapeutic effects, and addictive liability through a combination of in vitro and in vivo models. youtube.comnih.gov

The primary objectives of such a preclinical program would be to systematically assess the compound's interaction with biological systems. This involves a tiered approach, beginning with in vitro assays to identify molecular targets and progressing to in vivo studies in animal models to understand its effects in a whole organism. youtube.com

In Vitro Studies

The initial phase of pharmacological screening involves a battery of in vitro assays to determine the compound's mechanism of action at the molecular level. These studies are critical for identifying the primary receptors, transporters, or enzymes with which the compound interacts.

A key set of experiments would involve receptor binding assays. For a novel psychoactive substance, a broad screening panel against various central nervous system (CNS) receptors is typically employed. This helps to identify the primary binding sites and provides an initial indication of the compound's potential pharmacological class. For instance, binding affinities for dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters are often assessed to explore potential stimulant or antidepressant-like properties. nih.gov

Following the identification of primary binding targets, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or modulator at these sites. These assays measure the biological response elicited by the compound, such as changes in intracellular signaling molecules (e.g., cAMP) or ion channel activity.

Neurochemical assays are also a crucial component of the in vitro evaluation. nih.gov These experiments, often conducted using brain tissue preparations (synaptosomes), measure the compound's effect on the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Such data provides direct insight into how the compound alters neurochemical signaling in the brain.

Hypothetical In Vitro Experimental Design

| Assay Type | Objective | Example Endpoints |

| Receptor Binding Assays | Identify molecular targets and binding affinity (Ki) | Radioligand displacement from CNS receptors (e.g., dopamine, serotonin, opioid, GABA receptors) |

| Functional Assays | Determine functional activity (agonist, antagonist) | Measurement of second messengers (e.g., cAMP, inositol (B14025) phosphates), GTPγS binding, ion flux |

| Neurotransmitter Transporter Assays | Evaluate effects on neurotransmitter reuptake | Inhibition of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine uptake in synaptosomes |

| Neurotransmitter Release Assays | Assess impact on neurotransmitter release | Measurement of neurotransmitter levels from brain slices or synaptosomes following compound exposure |

In Vivo Studies

Following the characterization of the compound's in vitro profile, in vivo studies are conducted in animal models to evaluate its physiological and behavioral effects. Rodent models, such as mice and rats, are most commonly used in these studies. nih.gov

The experimental design for in vivo studies would focus on several key areas:

Pharmacodynamics: These studies aim to understand the relationship between the dose of the compound and its pharmacological effect in a living organism. This can include assessing the compound's impact on locomotor activity, body temperature, and other physiological parameters. nih.gov

Behavioral Models of Addiction: A critical component of the preclinical evaluation for a novel psychoactive substance is the assessment of its abuse potential. Standard behavioral paradigms are used, such as conditioned place preference (CPP) and drug self-administration studies. These models provide an indication of the compound's rewarding and reinforcing properties. nih.gov

Neurochemical Effects: Microdialysis studies in freely moving animals can be employed to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following administration of the compound. This provides a dynamic view of the compound's neurochemical effects in the intact brain.

Cognitive Function: Depending on the compound's proposed mechanism of action, its effects on cognitive domains such as learning, memory, and attention may be evaluated using various maze and operant conditioning tasks. nih.gov

Hypothetical In Vivo Experimental Design

| Study Type | Animal Model | Objective | Example Endpoints |

| Locomotor Activity | Mouse, Rat | Assess stimulant or sedative effects | Total distance traveled, rearing frequency, stereotypy counts |

| Conditioned Place Preference | Mouse, Rat | Evaluate rewarding properties | Time spent in the drug-paired chamber versus the vehicle-paired chamber |

| Drug Self-Administration | Rat | Determine reinforcing efficacy and abuse liability | Number of infusions self-administered, breakpoint in progressive-ratio schedules |

| In Vivo Microdialysis | Rat | Measure effects on extracellular neurotransmitter levels | Dopamine and serotonin concentrations in brain regions like the nucleus accumbens or prefrontal cortex |

It is important to note that very few preclinical studies on novel psychoactive substances include chronic dosing schedules or the use of female rodents, representing a significant gap in the comprehensive evaluation of these compounds. nih.gov The identification of robust pharmacodynamic biomarkers, which are biological indicators of a drug's effect, is also a crucial goal during these studies to aid in future development. mdpi.com

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in predicting the binding mode and estimating the binding affinity, which are critical for assessing a compound's potential efficacy. nih.gov

Molecular docking simulations place the flexible 3D structure of 2-(3-Fluorophenyl)-2-morpholinoethanol into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, each of which is assigned a score based on a defined scoring function. This score provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (pIC₅₀). nih.gov

The results can identify the most stable binding pose and quantify the strength of the interaction. For instance, a hypothetical docking study of this compound against a protein kinase could yield data similar to that shown in the illustrative table below.

Illustrative Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Protein Kinase A | -8.5 | 50.2 |

| Cyclin-Dependent Kinase 2 | -7.9 | 120.5 |

| Glycogen Synthase Kinase 3 | -9.1 | 25.8 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Beyond predicting affinity, docking analysis provides a detailed visualization of the interactions between the ligand and the amino acid residues of the protein. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking, are fundamental to molecular recognition and binding stability.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the oxygen atom in the morpholine (B109124) ring are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic fluorophenyl group can form pi-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

Illustrative Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond | Aspartic Acid (ASP) |

| Morpholine Oxygen | Hydrogen Bond | Serine (SER) |

| Fluorophenyl Ring | Pi-Stacking | Tyrosine (TYR) |

| Fluorophenyl Ring | Hydrophobic Interaction | Leucine (LEU) |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the flexibility of both the ligand and the protein and how they influence each other. nih.gov

Once docked, an MD simulation can be run on the protein-ligand complex to observe its behavior in a simulated physiological environment. This analysis reveals the stability of the predicted binding pose. For this compound, simulations would track the movement of the rotatable bonds—primarily the bond connecting the phenyl ring to the ethanol (B145695) backbone and the bond connecting the ethanol to the morpholine ring. nih.gov The simulation can show whether the ligand remains stably in the binding pocket or if it shifts to alternative conformations, which could have implications for its activity.

Proteins are not rigid structures, and the binding of a ligand can cause significant conformational changes in the protein, a phenomenon known as induced fit. MD simulations are exceptionally well-suited to capture these changes. The simulation can show how side chains of amino acids in the binding pocket reorient themselves to better accommodate the ligand, or even how larger domains of the protein might shift upon binding of this compound. Understanding these induced-fit effects is crucial for accurately describing the binding mechanism.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug development, allowing for the early assessment of a compound's potential viability. nih.gov These computational methods provide a preliminary screening of drug candidates, helping to identify potential liabilities before significant resources are invested in preclinical and clinical studies.

The methodologies for in silico ADMET prediction involve a variety of computational models that estimate different pharmacokinetic and toxicological properties. nih.gov These models are often built using large datasets of experimental data and employ machine learning algorithms to make predictions for new chemical entities like this compound.

Prediction of Metabolic Sites

A critical component of ADMET prediction is identifying the most likely sites on a molecule where metabolic enzymes, such as cytochrome P450s, will act. nih.gov This is known as site of metabolism (SOM) prediction. Computational tools can predict these sites with a reasonable degree of accuracy, which is crucial for understanding how a compound will be broken down in the body. xenosite.org

These prediction methods often analyze the chemical environment of each atom in the molecule to determine its susceptibility to various metabolic reactions. nih.gov For instance, models can predict N-dealkylation, epoxidation, and quinone formation, which are common metabolic pathways for many drugs. xenosite.org Knowing the likely metabolic sites of this compound can help in predicting the structures of its metabolites and assessing their potential for toxicity or pharmacological activity. nih.gov Some advanced computational approaches can even predict the formation of reactive metabolites, which are a significant cause of adverse drug reactions. nih.gov

Models for Predicting Pharmacokinetic Profiles

PBPK models can be constructed as a system of differential equations that describe the movement of the drug between different compartments of the body, such as the gut, liver, and blood. nih.gov These models can be particularly useful for predicting the pharmacokinetic profiles of different formulations, such as immediate-release versus extended-release products. nih.govresearchgate.net By inputting the specific properties of this compound into these models, researchers can gain insights into its likely absorption characteristics, tissue distribution, and clearance rates, which are essential for designing appropriate in vivo studies. nii.ac.jp

Metabolic Pathways and Pharmacokinetic Considerations

In Vitro Metabolism Studies

In vitro metabolic studies are fundamental for predicting a compound's fate in a biological system. These studies typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems like hepatocytes, to investigate metabolic pathways and stability. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum of the liver and are rich in drug-metabolizing enzymes, making them a common and effective tool for assessing Phase I metabolism. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the oxidative biotransformation of most drugs and other foreign compounds (xenobiotics). nih.govnih.gov These enzymes are predominantly found in the liver but are also present in other tissues. The specific CYP isoforms involved in the metabolism of a compound determine the rate and pathways of its clearance. While direct studies on 2-(3-Fluorophenyl)-2-morpholinoethanol are not available, its structure suggests it would likely be a substrate for one or more CYP enzymes. The metabolism of compounds containing a morpholine (B109124) ring and an aromatic system is often mediated by enzymes such as CYP3A4, CYP2D6, and other CYPs. nih.gov The introduction of a fluorine atom can sometimes block metabolism by specific isoforms, such as CYP3A4, a phenomenon observed in other fluorinated molecules. nih.gov

Table 1: Major Human Cytochrome P450 Isozymes and Common Reactions

| CYP Isozyme | Common Substrates/Structural Motifs | Typical Metabolic Reactions |

|---|---|---|

| CYP3A4/5 | A wide range of large, lipophilic molecules | N-dealkylation, hydroxylation, oxidation |

| CYP2D6 | Compounds with a basic nitrogen atom | Aromatic hydroxylation, O-demethylation, N-dealkylation |

| CYP2C9 | Weakly acidic molecules | Hydroxylation, oxidation |

| CYP2C19 | Compounds with proton pump inhibitors, antidepressants | Aromatic hydroxylation, N-demethylation |

| CYP1A2 | Planar, aromatic molecules | Aromatic hydroxylation, N-oxidation |

The biotransformation of this compound is expected to involve several key pathways targeting its distinct structural components. These metabolic reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Morpholine Ring Metabolism : The morpholine moiety is susceptible to several metabolic transformations. Oxidation at the carbon atoms adjacent to the nitrogen (α-carbon oxidation) can lead to the formation of a lactam or initiate ring-opening. N-dealkylation, a common metabolic route for tertiary amines, could also occur, although it may be less favored than other pathways.

Fluorophenyl Moiety Metabolism : The fluorophenyl group is a site for aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring. The position of this hydroxylation is directed by the existing fluorine substituent.

Ethanol (B145695) Side-Chain Metabolism : The primary alcohol of the ethanol side-chain is a prime candidate for oxidation to an aldehyde and subsequently to a carboxylic acid. Furthermore, it is a likely site for Phase II metabolism, specifically glucuronidation, where glucuronic acid is attached to the hydroxyl group, resulting in a more water-soluble metabolite that is easily excreted. nih.gov

Table 2: Potential Biotransformation Pathways for this compound

| Molecular Moiety | Potential Metabolic Pathway | Phase | Description |

|---|---|---|---|

| Morpholine Ring | α-Carbon Hydroxylation | Phase I | Addition of a hydroxyl group to a carbon next to the nitrogen or oxygen atom. |

| Morpholine Ring | Ring Opening | Phase I | Cleavage of the morpholine ring, often following an initial oxidation step. |

| Fluorophenyl Moiety | Aromatic Hydroxylation | Phase I | Addition of a hydroxyl group to the phenyl ring at a position influenced by the fluorine atom. |

| Ethanol Side-Chain | Oxidation | Phase I | Conversion of the primary alcohol to an aldehyde and then to a carboxylic acid. |

| Ethanol Side-Chain | Glucuronidation | Phase II | Conjugation of the hydroxyl group with glucuronic acid. |

Factors Influencing Metabolic Stability

Metabolic stability is a measure of how susceptible a compound is to biotransformation and is a key parameter in drug design. researchgate.net A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. researchgate.net

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYPs. By placing a fluorine atom at a metabolically vulnerable position on a molecule (a "metabolic soft spot"), chemists can block hydroxylation at that site, thereby slowing down the rate of metabolism. nih.gov This can lead to improved pharmacokinetic properties. However, the introduction of fluorine does not universally guarantee enhanced stability; the effect is highly dependent on the specific position of the fluorine atom within the molecule and the surrounding chemical environment. nih.gov

Table 3: Structural Features and Their General Influence on Microsomal Stability

| Structural Feature | General Impact on Stability | Rationale |

|---|---|---|

| Fluorine Substitution | Generally increases stability | Blocks metabolically labile sites by replacing C-H with a stronger C-F bond. nih.gov |

| Lipophilicity (LogP) | High lipophilicity can decrease stability | Highly lipophilic compounds often have higher affinity for CYP enzymes. |

| Exposed Hydroxyl Groups | Decreases stability | Readily undergoes Phase II conjugation (e.g., glucuronidation). nih.gov |

| Tertiary Amines | Can be a site of metabolic lability | Susceptible to N-dealkylation and oxidation. nih.gov |

| Steric Hindrance | Can increase stability | Bulky groups near a metabolic site can prevent the enzyme from accessing it. |

General Considerations for Pharmacokinetics (excluding specific values)

The pharmacokinetics of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). The metabolic pathways and stability discussed previously are central to the "M" in ADME and profoundly influence a compound's pharmacokinetic profile.

Absorption Characteristics (e.g., lipophilicity balance)

There is no specific information available in the scientific literature regarding the absorption characteristics of this compound. To provide a theoretical perspective, the lipophilicity of a compound is a critical factor influencing its absorption. The presence of a fluorine atom on the phenyl ring is known to increase lipophilicity, which can, in some cases, enhance absorption. nih.gov However, the morpholine group is a polar moiety, which may counterbalance this effect. Without experimental data, the precise lipophilicity balance and its impact on the absorption of this specific compound remain undetermined.

Distribution Profile (e.g., brain permeability, blood-brain barrier crossing)

No experimental data exists on the distribution profile of this compound, including its ability to permeate the brain and cross the blood-brain barrier (BBB). The morpholine moiety is often incorporated into centrally acting drugs to improve their pharmacokinetic properties, including brain permeability. nih.gov The presence of a fluorine atom can also influence BBB penetration. nih.gov However, without specific studies on this compound, any discussion on its distribution profile would be purely speculative.

In the absence of dedicated research on this compound, predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could offer estimations of its pharmacokinetic properties. nih.govfda.govosti.govfrontiersin.org These in silico tools analyze the chemical structure to predict characteristics like lipophilicity and BBB permeability. nih.govmdpi.com However, such predictions would require validation through experimental studies to be considered conclusive.

Strategies for Chemical Modification and Prodrug Design

Derivatization for Enhanced Biological Activity

Derivatization is a common strategy in medicinal chemistry to improve the efficacy, selectivity, and pharmacokinetic profile of a lead compound. For a molecule like 2-(3-Fluorophenyl)-2-morpholinoethanol, several functional groups offer opportunities for chemical modification. The core structure consists of a fluorophenyl group, a morpholine (B109124) ring, and a hydroxyl group, each of which can be targeted for derivatization.

The objective of such modifications would be to optimize the compound's interaction with its biological target, potentially leading to increased potency and reduced off-target effects. For instance, modifications to the aromatic ring or the morpholine moiety could influence receptor binding or enzyme inhibition.

Illustrative Examples of Derivatization Strategies:

| Target Moiety | Potential Modification | Anticipated Outcome |

| 3-Fluorophenyl Ring | Introduction of additional substituents (e.g., chloro, methyl, methoxy) | Alteration of electronic properties and steric bulk to enhance binding affinity and selectivity. |

| Morpholine Ring | N-alkylation or N-acylation | Modification of basicity and lipophilicity, which can impact cell permeability and target engagement. |

| Hydroxyl Group | Esterification or etherification | Masking the polar hydroxyl group to improve membrane permeability or to introduce a group that can interact with a specific target. |

This table presents hypothetical derivatization strategies for this compound based on general medicinal chemistry principles, as specific research on this compound is not publicly available.

Prodrug Design for Improved Pharmaceutical Properties

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. nih.govnih.gov This approach is often employed to overcome undesirable properties of a drug, such as poor solubility, limited permeability, rapid metabolism, or lack of site-specific delivery. nih.govnih.gov For this compound, which possesses a hydroxyl group and a tertiary amine, several prodrug strategies could be envisioned.

Approaches to Enhance Solubility

Poor aqueous solubility can hinder the administration and absorption of a drug. nih.gov If this compound were to exhibit low solubility, its hydroxyl group could be derivatized to introduce more polar or ionizable moieties.

A common strategy is the incorporation of a phosphate (B84403) group to create a phosphate ester prodrug. nih.gov These prodrugs are often highly water-soluble and can be cleaved by endogenous phosphatases to release the active drug. researchgate.net Another approach involves the use of amino acids or short peptides, which can enhance solubility and potentially utilize transporter-mediated uptake. irjmets.com

Hypothetical Prodrug Approaches to Enhance Solubility:

| Prodrug Moiety | Linkage to Parent Drug | Activation Mechanism | Expected Advantage |

| Phosphate | Ester linkage to the hydroxyl group | Cleavage by alkaline phosphatases | Significant increase in aqueous solubility. nih.gov |

| Amino Acid (e.g., Glycine, Valine) | Ester linkage to the hydroxyl group | Hydrolysis by esterases | Improved solubility and potential for transporter-mediated absorption. irjmets.com |

| Polyethylene (B3416737) Glycol (PEG) | Ether or ester linkage | Gradual hydrolysis or enzymatic cleavage | Enhanced solubility and potentially prolonged circulation time. mdpi.com |

This table provides illustrative examples of prodrug designs to enhance the solubility of a compound like this compound. These are based on established prodrug technologies, as specific applications to this compound have not been documented in the searched literature.

Strategies for Sustained Release or Targeted Delivery

Sustained release formulations aim to maintain a therapeutic drug concentration over an extended period, reducing dosing frequency and improving patient compliance. Targeted delivery, on the other hand, seeks to concentrate the drug at its site of action, thereby increasing efficacy and reducing systemic toxicity. actamedicamarisiensis.ro

For sustained release, the drug can be conjugated to a macromolecule like polyethylene glycol (PEG), which can prolong its half-life in circulation. mdpi.com For targeted delivery, the prodrug can be designed to be activated by enzymes that are overexpressed in specific tissues, such as tumors. actamedicamarisiensis.ronih.gov For instance, certain linkers can be designed to be cleaved by enzymes prevalent in a tumor microenvironment. nih.gov

Illustrative Strategies for Sustained Release and Targeted Delivery:

| Strategy | Prodrug Design Feature | Mechanism of Action |

| Sustained Release | Conjugation with a long-chain fatty acid | Increased lipophilicity leading to slower dissolution and absorption. |

| Tumor Targeting | Incorporation of a β-glucuronide moiety | Cleavage by β-glucuronidase, an enzyme often elevated in necrotic tumor regions, to release the active drug. mdpi.com |

| Brain Targeting | Linking to a ligand for a blood-brain barrier transporter | Facilitated transport across the blood-brain barrier. |

This table illustrates potential strategies for achieving sustained release or targeted delivery of this compound. These are based on general principles of drug delivery, as specific research on this compound is not available.

Enzyme- and Non-Enzyme-Mediated Prodrug Activation

The conversion of a prodrug to its active form can be mediated by enzymes or can occur through non-enzymatic chemical reactions. nih.gov

Enzyme-Mediated Activation: This is a common and highly specific approach. researchgate.netnih.gov Esterases, phosphatases, and cytochrome P450 enzymes are frequently exploited for prodrug activation. mdpi.com For example, an ester prodrug of this compound would be hydrolyzed by esterases to release the active parent compound. actamedicamarisiensis.ro

Non-Enzyme-Mediated Activation: This can be achieved by designing prodrugs that are sensitive to physiological conditions such as pH. For instance, a prodrug might be designed to be stable at the pH of the stomach but to hydrolyze and release the active drug in the higher pH of the intestine.

Table of Activation Mechanisms:

| Activation Type | Example Prodrug Moiety | Trigger for Activation | Notes |

| Enzyme-Mediated | Carbamate (B1207046) | Carboxylesterases | Widely distributed enzymes that can hydrolyze carbamate linkages. nih.gov |

| Enzyme-Mediated | Nitroaromatic | Nitroreductases | These enzymes are often found in hypoxic tumor cells, allowing for tumor-selective activation. nih.gov |

| Non-Enzyme-Mediated | pH-sensitive linker | Change in pH | The linker is designed to be labile at a specific pH, leading to drug release. nih.gov |

This table outlines general enzyme- and non-enzyme-mediated activation strategies that could be applicable to a prodrug of this compound, based on established chemical principles.

Future Directions and Research Perspectives

Exploration of Novel Analogues and Derivatives

The development of novel analogues and derivatives of 2-(3-Fluorophenyl)-2-morpholinoethanol is a critical next step in elucidating its structure-activity relationship (SAR) and optimizing its potential therapeutic properties. The synthesis of a library of related compounds would allow for a systematic investigation into how modifications to its chemical structure influence its biological activity.

A key area of exploration would be the synthesis of various 2-hydroxy(alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines. These compounds can be synthesized through the reaction of an appropriate 2-aminoethanol with an aryl-bromomethyl-ketone, which leads to an intermediate hydroxyaminoketone that spontaneously cyclizes to form the tetrahydro-1,4-oxazine (morpholine) ring. nih.gov The resulting 2-hydroxy substituted morpholines can then be converted to 2-alkoxy derivatives. nih.gov

Further diversification of the molecular structure could involve:

Substitution on the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and interaction with biological targets.

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine moiety, such as the introduction of substituents on the ring, could influence the compound's conformation and pharmacokinetic properties.

The biological activities of these newly synthesized analogues would then be evaluated to identify compounds with improved potency, selectivity, and reduced off-target effects.

Advanced Preclinical Models and Methodologies

To thoroughly evaluate the therapeutic potential of This compound and its derivatives, the use of advanced preclinical models and methodologies is essential. These models can provide more physiologically relevant data compared to traditional in vitro and in vivo systems.

Use of Organ-on-a-Chip Systems

Organ-on-a-chip technology offers a revolutionary approach to preclinical drug testing. These microfluidic devices contain living cells cultured in continuously perfused microchambers, creating a dynamic microenvironment that mimics the structure and function of human organs. By consolidating multicellular structures and tissue-tissue interfaces, these systems can replicate key aspects of organ physiology. This technology allows for real-time imaging and analysis of the biochemical, genetic, and metabolic activities of cells within a functional tissue and organ context. The use of organ-on-a-chip models can accelerate research into tissue development, organ physiology, and the etiology of diseases, as well as facilitate therapeutic approaches and drug testing.

Refined Animal Models for Specific Disease States

While in vitro models provide valuable initial data, in vivo studies in animal models remain crucial for understanding the complex physiological and pharmacological effects of a new chemical entity. For a compound like This compound , which, based on its structural similarity to other morpholine derivatives, may have applications in central nervous system (CNS) disorders, refined animal models of specific disease states are of particular importance. The morpholine scaffold is recognized for its utility in developing CNS drug candidates due to its balanced lipophilic-hydrophilic profile and ability to improve brain permeability.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of compounds, and optimize their pharmacokinetic properties.

In the context of This compound , AI and ML could be employed to:

Predict Biological Activity: Algorithms can be trained on existing data for morpholine derivatives to predict the potential therapeutic targets and biological activities of novel analogues.

Optimize Molecular Design: AI can be used to design new derivatives with improved properties, such as enhanced binding affinity for a specific target or a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Analyze High-Content Screening Data: ML algorithms can analyze the large datasets generated from high-throughput screening of compound libraries to identify promising lead candidates.

Potential Therapeutic Applications Beyond Current Indications (based on general morpholine derivative research)

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications. Research on various morpholine derivatives has revealed a broad spectrum of biological activities, suggesting that This compound and its analogues could have potential applications beyond any initially hypothesized indications.

Based on the known activities of other morpholine-containing compounds, potential therapeutic areas to explore include:

Neurodegenerative Diseases: Morpholine derivatives have shown promise as agents for treating neurodegenerative disorders.

Oncology: Certain morpholine-containing compounds have demonstrated anticancer properties.

Infectious Diseases: The morpholine scaffold is present in some antibacterial and antifungal agents.

Inflammatory Diseases: Anti-inflammatory properties have been reported for some morpholine derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Fluorophenyl)-2-morpholinoethanol, and what are the critical parameters to control during the reaction?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-fluorophenylacetic acid derivatives with morpholine under controlled pH and temperature. Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the morpholino group and optimizing stoichiometry to minimize byproducts like unreacted intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR can confirm the presence of the fluorophenyl group (aromatic protons at δ 6.8–7.4 ppm) and morpholino protons (δ 3.6–3.8 ppm for CH groups). F NMR detects the fluorine atom (δ -110 to -115 ppm).

- IR : Peaks at ~1100 cm (C-O-C stretch in morpholine) and ~1500 cm (C-F stretch).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 254.12). Structural analogs from PubChem provide reference data for validation .

Q. What are the key considerations for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, as fluorinated aromatic compounds may undergo photodegradation. Use glass or PTFE-coated equipment to minimize interactions with metals. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. What mechanistic pathways are involved in the oxidation or reduction of this compound, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Oxidation : Using Jones reagent (CrO/HSO) converts the hydroxyl group to a ketone, yielding 2-(3-fluorophenyl)-2-morpholinoketone. Competing pathways (e.g., overoxidation to carboxylic acids) are mitigated by controlling temperature (<50°C) and reaction time.

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the hydroxyl group to a methylene group, but the morpholino ring may remain intact. Selectivity depends on catalyst loading and solvent polarity (e.g., ethanol vs. THF). GC-MS monitors intermediate formation .

Q. How does the presence of the morpholino group in this compound influence its interaction with biological targets, and what in vitro models are suitable for assessing its bioactivity?

- Methodological Answer : The morpholino group enhances solubility and modulates lipophilicity, affecting membrane permeability. In vitro assays:

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ATPase assays.

- Cellular Uptake : Radiolabel the compound (e.g., F isotope) and track accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

- Toxicity Screening : Use zebrafish embryos or 3D organoids to evaluate developmental toxicity at varying concentrations (1–100 µM) .

Q. What computational chemistry approaches are recommended to predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C-F bond stability).

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to estimate logP and pKa.

- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., GABA receptors) based on structural analogs from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.